molecular formula C21H24O11 B14090981 Coatline B CAS No. 87441-89-2

Coatline B

Cat. No.: B14090981
CAS No.: 87441-89-2
M. Wt: 452.4 g/mol
InChI Key: LNVWGAALAQOWHF-IUOSPEFCSA-N
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Description

Historical Context of Coatline B Discovery and Early Investigations

The historical context of this compound is closely tied to the study of Lignum nephriticum, a wood known since the 16th century for the striking blue fluorescence of its aqueous infusion. researchgate.netrsc.orgacs.orgacs.org Early scientists and naturalists, including notable figures such as Kircher, Grimaldi, Boyle, and Newton, investigated the unusual optical properties of this wood. researchgate.netacs.org While the botanical origin of Lignum nephriticum was initially unclear in Europe, it was later identified as primarily originating from Eysenhardtia polystachya, a tree native to Mexico. researchgate.netacs.orgacs.orgnih.gov

Pre-Hispanic Indian doctors in Mexico were aware of the blue color of the infusion from "Coatli" wood, which they used to treat urinary ailments. researchgate.netnih.gov This wood was obtained from Eysenhardtia species. researchgate.net Although this compound itself is described as non-fluorescent, early investigations into the components of Eysenhardtia polystachya revealed that this compound is a key precursor to the fluorescent compound responsible for the blue emission. rsc.orgacs.orgacs.org The transformation of this compound into the strongly fluorescent product, matlaline, occurs in slightly alkaline water. rsc.orgacs.orgacs.orgspringermedizin.deucsb.eduresearchgate.net This historical observation of fluorescence from Lignum nephriticum infusion provided an early, albeit indirect, impetus for the eventual chemical investigation and isolation of compounds like this compound.

Natural Occurrence and Isolation of this compound from Biological Sources

This compound is a naturally occurring compound found predominantly in plants. sigmaaldrich.comweibosci.comsigmaaldrich.com The primary biological source identified in academic literature is Eysenhardtia polystachya, a tree belonging to the Leguminosae family. researchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net It has also been reported to be present in Cassia nomame. sigmaaldrich.comsigmaaldrich.com

Isolation of this compound typically involves extraction from the wood, bark, or trunks of these plants. nih.govresearchgate.netresearchgate.net For instance, methanolic extracts of Eysenhardtia polystachya have been used for the isolation of this compound. springermedizin.deresearchgate.netresearchgate.net Early isolation efforts from water extracts of E. polystachya identified Coatline A and this compound as non-fluorescent C-glucosyl dihydrochalcones. acs.org

Detailed research findings on isolation methods highlight techniques such as solvent extraction followed by purification steps. One study mentions obtaining significant yields from different organic extracts of E. polystachya, with a substantial amount from the methanolic extract. springermedizin.de The isolation process often requires chromatographic techniques to separate this compound from other plant metabolites.

Significance of this compound in Contemporary Chemical Research Paradigms

This compound holds significance in contemporary chemical research due to several factors. As a natural product with a distinct C-glucosyl-α-hydroxydihydrochalcone structure, it is of interest to natural product chemists studying the diversity and biosynthesis of plant secondary metabolites. researchgate.netacs.org Its presence in plants used in traditional medicine also motivates research into its potential biological activities. nih.govspringermedizin.deresearchgate.netresearchgate.netresearchgate.net

Furthermore, the unique characteristic of this compound to transform into a highly fluorescent compound (matlaline) in specific conditions makes it a valuable subject in photochemistry and analytical chemistry. researchgate.netrsc.orgacs.orgacs.orgucsb.eduresearchgate.net This transformation has historical roots in the study of Lignum nephriticum fluorescence and continues to be explored for its chemical mechanism and potential applications. rsc.orgacs.orgucsb.edursc.org

The study of this compound also contributes to the broader understanding of flavonoids and dihydrochalcones, a class of compounds known for their diverse biological properties. Research into this compound's activities, such as antioxidant and potential nephroprotective effects, aligns with the growing interest in discovering bioactive compounds from natural sources for various applications. nih.govspringermedizin.desigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net

Overview of Key Academic Research Domains Pertaining to this compound

Academic research on this compound spans several key domains:

Natural Product Chemistry and Phytochemistry: This domain focuses on the identification, isolation, and structural elucidation of this compound from its biological sources. researchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.net It also involves studies on its biosynthesis within the plant.

Synthetic Chemistry: Researchers in this area may explore the synthesis of this compound or its analogs, as well as the synthesis of its transformation product, matlaline. springermedizin.deucsb.edu Studies on the chemical conversion of this compound to matlaline fall within this domain. rsc.orgacs.orgspringermedizin.deucsb.eduresearchgate.net

Analytical Chemistry and Photochemistry: The fluorescent properties of the matlaline formed from this compound are a significant area of research. researchgate.netrsc.orgacs.orgacs.orgresearchgate.netrsc.org This includes studying the mechanism of fluorescence, the conditions under which it occurs, and potential applications in sensing or imaging. acs.orgrsc.org

Biochemistry and Pharmacology: This domain investigates the biological activities of this compound, such as its antioxidant, antibacterial, and potential nephroprotective effects. nih.govspringermedizin.desigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net Studies aim to understand the mechanisms behind these activities and their potential therapeutic relevance.

Metabolomics and Biomarker Development: this compound's role as a plant metabolite and its distinct properties suggest its potential use in metabolomic studies and the development of biomarkers. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87441-89-2

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxypropan-1-one

InChI

InChI=1S/C21H24O11/c22-7-14-18(29)19(30)20(31)21(32-14)15-11(24)4-2-9(17(15)28)16(27)13(26)6-8-1-3-10(23)12(25)5-8/h1-5,13-14,18-26,28-31H,6-7H2/t13-,14-,18-,19+,20-,21+/m1/s1

InChI Key

LNVWGAALAQOWHF-IUOSPEFCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Assignment of Coatline B

High-Resolution Spectroscopic Characterization Techniques

The determination of the complex structure of Coatline B has been achieved through the application of a suite of advanced spectroscopic methods. Each technique offers a unique window into the molecule's connectivity, stereochemistry, and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the constitution and relative stereochemistry of this compound. While specific ¹H NMR data for this compound is not extensively detailed in readily available literature, ¹³C NMR spectral data has been recorded in D₂O, providing key insights into the carbon framework of the molecule. The analysis of chemical shifts and coupling constants in related C-glucosyl flavonoids helps in assigning the signals of the glucose moiety and the dihydrochalcone (B1670589) skeleton. For instance, the C-glycosylation site is typically confirmed by a downfield shift of the attached aromatic carbon and an upfield shift of the ortho carbons.

Furthermore, the characterization of a new (αS) isomer of this compound, named Bijayasaline, was achieved through extensive NMR studies, including 2D techniques like COSY and HMBC, which were crucial in establishing the connectivity between protons and carbons.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis of this compound

Mass spectrometry has been instrumental in determining the molecular formula and probing the substructural components of this compound. High-resolution electrospray ionization mass spectrometry (ESI-MS) has provided precise molecular mass measurements.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 453.1391 453.1397

Tandem mass spectrometry (MS/MS) experiments have revealed characteristic fragmentation patterns, primarily involving the glycosidic unit. The fragmentation of the [M+H]⁺ ion of this compound shows sequential losses corresponding to fragments of the glucose moiety.

Table 2: MS/MS Fragmentation of this compound [M+H]⁺ Ion (m/z 453)

Fragment Ion (m/z) Neutral Loss (Da) Interpretation
435 18 Loss of H₂O
381 72 Cross-ring cleavage of the glucose unit
363 90 Cross-ring cleavage of the glucose unit

This fragmentation pattern is characteristic of C-glycosyl flavonoids and provides valuable information for the structural confirmation of the sugar portion and its linkage to the aglycone.

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination of this compound

To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique, which provides the most definitive three-dimensional structural information, relies on the ability to grow high-quality crystals of the compound. The amorphous nature of many natural products, including flavonoid glycosides, often presents a significant challenge to obtaining crystals suitable for XRD studies. Future research focused on the crystallization of this compound would be invaluable in unequivocally determining its solid-state conformation and packing.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. While specific FTIR and Raman spectra for this compound are not widely available, the analysis of related chalcone and dihydrochalcone structures allows for the prediction of its key vibrational bands.

Expected characteristic vibrational frequencies for this compound would include:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups.

Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands in the 2950-2850 cm⁻¹ region from the dihydrochalcone and glucose moieties.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the conjugated ketone.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong absorptions in the 1250-1000 cm⁻¹ range from the phenolic and alcoholic hydroxyl groups, as well as the ether linkages in the glucose unit.

These vibrational modes are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The stereochemistry of this compound has been investigated using this method. The ECD spectrum of a stereoisomer of this compound, Bijayasaline, exhibited strong positive Cotton effects at 324 nm and 275 nm, which were crucial in assigning its (αS) configuration by comparison with the known (αR) configuration of a related compound, pterosupin. This comparison allows for the confident assignment of the stereocenter at the α-carbon of the dihydrochalcone core.

Microscopic and Morphological Investigations of this compound Systems

There is currently a lack of published research on the microscopic and morphological properties of this compound. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) could provide valuable information on the solid-state morphology, particle size, and crystalline habit of this compound. Such studies would be particularly insightful if different crystallization conditions lead to polymorphic forms, which could have implications for the compound's physical properties. Future investigations in this area are needed to provide a more complete picture of the material science aspects of this natural product.

Electron Microscopy (SEM, TEM) for this compound Microstructure and Nanostructure Analysis

A review of scientific literature does not yield specific studies on the microstructure or nanostructure of isolated this compound using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). While these techniques are powerful tools for characterizing morphology, they have been applied to related materials. For instance, SEM and TEM have been used to characterize the quasi-spherical shape and multiply-twinned structure of gold and silver nanoparticles synthesized using extracts from Eysenhardtia polystachya, the plant source of this compound researchgate.net. However, direct analysis of the crystalline structure or morphology of this compound itself via these methods is not documented in the available sources.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties of this compound

There is no specific data available from studies utilizing Atomic Force Microscopy (AFM) to analyze the surface topography or nanomechanical properties of this compound. AFM is a high-resolution scanning probe technique capable of providing three-dimensional surface characterization and measuring properties like elasticity and adhesion at the nanoscale unina.it. While it has been employed to study the surface topography of various organic and biological materials, its application for the direct analysis of this compound has not been reported in the surveyed literature.

Structural Relationships and Comparative Studies with Related this compound Analogues

This compound is a C-glucosyl-α-hydroxydihydrochalcone, a class of flavonoids characterized by a C6-C3-C6 backbone. researchgate.net Its specific structure has been identified as (αR)-3′-C-β-d-glucopyranosyl-α,2′,3,4′,4-pentahydroxydihydrochalcone. researchgate.net Comparative studies with its analogues reveal key structural distinctions that influence their chemical properties.

Coatline A: A closely related analogue also isolated from Eysenhardtia polystachya, Coatline A shares the C-glucosyl-α-hydroxydihydrochalcone framework. researchgate.net The primary difference lies in the degree of hydroxylation. The molecular formula for Coatline A is C21H24O10, whereas for this compound it is C21H24O11, indicating that this compound possesses one additional hydroxyl group. ebiohippo.com

Bijayasaline: This compound is the (αS) stereoisomer of this compound. It shares the same molecular formula and connectivity but differs in the three-dimensional arrangement at the α-carbon of the dihydrochalcone backbone. This stereochemical difference is a critical distinguishing feature between the two molecules.

Pterosupin: Isolated from Pterocarpus marsupium, pterosupin is the first naturally-occurring C-glycosyl-β-hydroxydihydrochalcone identified. researchgate.netresearchgate.net Unlike this compound, which has a hydroxyl group at the α-position, pterosupin features its hydroxyl group at the β-position of the three-carbon chain. Both compounds are C-glycosylated dihydrochalcones, but the position of the hydroxyl group on the propane bridge differentiates them. researchgate.netnih.gov

Matlaline: Matlaline is not a naturally co-occurring analogue in the same sense as the others but is the fluorescent oxidation product of this compound. unina.it The transformation involves a complex and unusual intramolecular oxidative rearrangement, resulting in a novel four-ring tetrahydromethanobenzofuro[2,3-d]oxacine structure. This significant structural change is responsible for the strong blue fluorescence observed when infusions of Eysenhardtia polystachya are prepared in slightly alkaline water.

The following table provides a comparative summary of this compound and its related analogues.

CompoundCore StructureStereochemistry at α-carbonPosition of Hydroxyl Group on Propane BridgeMolecular FormulaRelationship to this compound
This compoundC-glucosyl-dihydrochalconeRαC21H24O11Reference Compound
Coatline AC-glucosyl-dihydrochalconeNot SpecifiedαC21H24O10Analogue (lacks one hydroxyl group)
BijayasalineC-glucosyl-dihydrochalconeSαC21H24O11Stereoisomer (epimer)
PterosupinC-glycosyl-dihydrochalconeNot ApplicableβC21H24O11Positional Isomer
MatlalineTetrahydromethanobenzofuro[2,3-d]oxacineNot ApplicableNot ApplicableC21H22O12Oxidation Product

Computational and Theoretical Chemistry of Coatline B

Quantum Mechanical (QM) Simulations of Coatline B Electronic Structure and Reactivity

Quantum Mechanical (QM) simulations are essential tools for understanding the electronic behavior and potential reaction pathways of molecules at an atomic level. These methods, particularly Density Functional Theory (DFT), have been employed to study this compound's fundamental characteristics and its conversion to other compounds.

Density Functional Theory (DFT) Applications for this compound Conformational Preference and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been extensively used to predict the spectroscopic properties and explore the conformational landscape of this compound and related structures. A key application of DFT has been in the prediction of Electronic Circular Dichroism (ECD) spectra, which are vital for determining the absolute configuration of chiral molecules like this compound. researchgate.netcore.ac.uk Studies have utilized time-dependent density functional theory (TDDFT) to predict ECD spectra, evaluating its accuracy and comparing it with other quantum chemical methods. researchgate.net While TDDFT has demonstrated good reliability for assigning absolute configurations, its results can be sensitive to the specific functional used in the calculations. researchgate.net

DFT analysis has also provided insights into the oxidative conversion of this compound to the fluorescent compound matlaline. acs.orgresearchgate.net DFT calculations have been used to analyze the main intermediates in this reaction scheme, predicting absorption maxima that align with experimental UV-Vis spectroscopic data. acs.org Geometry optimizations of these intermediates and related species have been performed at the DFT level, often employing hybrid functionals such as PBE0 and basis sets like 6-31+G(d,p), with consideration for the solvent environment using polarizable continuum models. acs.org Conformational analysis, which involves exploring different spatial arrangements of the molecule, is an important aspect of these DFT studies, particularly for accurately predicting spectroscopic properties and understanding molecular behavior. acs.orgresearchgate.netcore.ac.uk

Ab Initio Methods for this compound Reaction Pathway Elucidation and Transition State Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer an alternative approach to QM simulations. These methods can be applied to study reaction mechanisms, including the identification of transition states and the elucidation of reaction pathways. While the search results indicate that ab initio methods have been considered and evaluated in the context of predicting spectroscopic properties alongside DFT researchgate.net, and the ab initio MP2 method has been applied for conformational searches in studies of other molecules researchgate.net, specific detailed research focused on using ab initio methods for the explicit reaction pathway elucidation or transition state analysis of this compound's conversion to matlaline was not prominently found in the provided information. The oxidative transformation of this compound is a complex process involving potential intermediates and rearrangements acs.orgucsb.edu, suggesting that ab initio calculations could potentially provide valuable theoretical insights into the energetics and mechanism of this reaction.

Chemoinformatics and Machine Learning Approaches in this compound Discovery and Design

Chemoinformatics involves the application of computational and informational methods to chemical problems, while machine learning utilizes algorithms to learn from data and make predictions or decisions. These fields are increasingly important in the discovery and design of new molecules. Although the provided search results mention chemoinformatics and machine learning in related contexts, specific detailed applications focused on the discovery or design of this compound itself through these approaches were not extensively described.

Chemoinformatics techniques, such as molecular docking, have been applied in studies involving flavonoids, including this compound, to screen for potential biological activities, such as inhibition of the dengue NS2B/NS3 protease. pjps.pk This exemplifies how chemoinformatics can be used to explore the potential functions of known compounds like this compound. Machine learning has been referenced in broader chemical and biological applications, including the analysis of chlorophyll (B73375) fluorescence for detecting plant stress mdpi.com and in the development of biosensors researchgate.net. While these areas are related to the study of natural products and their properties, a direct link to the de novo discovery or rational design of this compound using these computational methods was not evident from the search results. Chemoinformatics is also relevant in metabolic fingerprinting csic.es, a process that can help identify compounds in complex mixtures, which could indirectly contribute to the study of this compound's occurrence.

Synthetic Methodologies and Chemical Modifications of Coatline B

Total Synthesis Strategies for Coatline B and its Stereoisomers

While detailed total synthesis strategies specifically for this compound are not extensively described in the search results, related work on the synthesis of α-hydroxydihydrochalcones provides insight into potential approaches. This compound itself has been isolated from natural sources. scribd.comresearchgate.netresearchgate.netdokumen.pubresearchgate.netresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections for this compound

Based on the structure of this compound as a C-glucosyl-α-hydroxydihydrochalcone, a retrosynthetic analysis would likely involve disconnecting the glycosidic bond and the bond forming the dihydrochalcone (B1670589) structure. The dihydrochalcone moiety could potentially be synthesized from a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025), followed by reduction. The C-glycosidic linkage presents a specific synthetic challenge, requiring methodologies for forming a carbon-carbon bond between the sugar and the aglycone.

Development of Enantioselective and Diastereoselective Routes to this compound

This compound possesses an αR configuration at the chiral center in the dihydrochalcone part of the molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net The development of enantioselective and diastereoselective routes would be essential for synthesizing specific stereoisomers of this compound. Research on the enantioselective synthesis of α-hydroxydihydrochalcones has been explored, including enzymatic methods using benzaldehyde lyase, which can yield (R)-enantioselective products. researchgate.net This suggests that biocatalytic approaches could be valuable for controlling the stereochemistry at the α-hydroxy position during synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in the synthesis of compounds like this compound is an area of growing importance. While specific examples for this compound synthesis are limited in the search results, the use of biocatalysis, such as with benzaldehyde lyase, aligns with green chemistry principles by utilizing enzymes that operate under mild conditions (ambient temperature, neutral pH, aqueous environments) and can reduce the need for harsh reagents and solvents. researchgate.net Green synthesis approaches have also been explored for other compounds, such as reduced graphene oxide, using plant extracts, indicating a broader interest in environmentally friendly synthetic methods in natural product chemistry. researchgate.net

Functionalization and Derivatization Strategies for this compound Scaffolds

This compound undergoes chemical transformations, most notably its conversion to the fluorescent matlaline. This reaction involves the oxidation of the catechol moiety in this compound in slightly alkaline water. acs.orgrsc.orgeverand.comresearchgate.netunina.itucsb.eduspringermedizin.de

Covalent Modification Techniques for this compound Derivatives

Covalent modification of this compound could involve reactions targeting its hydroxyl groups, the catechol moiety, or the α-hydroxy ketone functionality. Derivatization techniques, such as silylation with bis(trimethylsilyl)trifluoroacetamide (BSTFA), have been used for the analysis of compounds from E. polystachya extracts, which contain this compound. researchgate.net This suggests that standard derivatization methods for hydroxyl groups are applicable. The conversion of this compound to matlaline is an example of a significant chemical transformation involving oxidation and rearrangement, resulting in a different ring structure. unina.itucsb.edu

Reactivity, Stability, and Transformation Pathways of Coatline B

Acid-Base Properties and Hydrolytic Stability of Coatline B

The stability of this compound is significantly influenced by pH. It undergoes a fast and irreversible reaction when exposed to slightly alkaline water, typically in the pH range of approximately 7.5 to 9.0, resulting in the formation of matlaline nih.gov. The reaction kinetics are reported to be optimal within the pH range of 8.5–9.0, with the transformation not proceeding appreciably at pH values below 7.0. This indicates that this compound is relatively unstable in neutral to moderately alkaline aqueous environments. The fluorescence of the product, matlaline, is also pH-dependent, with the strongly blue-emitting species being the anionic form prevalent at alkaline pH nih.gov. Hydrolysis is implicated in the transformation pathway of this compound in alkaline conditions, leading to matlaline. While one source broadly mentioned instability of related compounds under acidic conditions, the specific and well-documented transformation of this compound occurs under alkaline conditions.

Mechanistic Investigations of this compound Transformations in Defined Chemical Systems

Extensive research has focused on elucidating the mechanism by which this compound transforms into matlaline in slightly alkaline aqueous solutions. This process is characterized as an intramolecular oxidative cyclization. The proposed mechanism commences with the molecular oxygen-induced oxidation of the catechol moiety within this compound, yielding an electrophilic o-quinone intermediate. This is followed by a nucleophilic attack from the resorcinol (B1680541) moiety onto the transient o-quinone. Subsequent intramolecular reactions, including further oxidation and ring closures, lead to the formation of the characteristic four-ring methanobenzofuroazocinone scaffold of matlaline. The configuration at the α-carbon of this compound has been shown to influence the orientation of the bridged ring in the resulting matlaline structure. This transformation is described as a fast and irreversible process. Studies utilizing chemical experiments and computational approaches, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanism and identify key intermediates. The transformation pathway of this compound to matlaline in vitro is considered to resemble its biosynthetic pathway in Eysenhardtia polystachya.

Transformation of this compound to Matlaline

ReactantConditionsProductYieldKey Initiating Step
This compoundSlightly alkaline water (pH ~7.5-9.0), Room Temperature, Aerobic ConditionsMatlalineNear quantitativeMolecular oxygen-induced oxidation of catechol moiety

Advanced Material Applications and Performance of Coatline B

Role of Coatline B in Composite Materials and Nanostructured Assemblies

This compound plays a role in nanostructured assemblies, particularly in the context of functionalized silica (B1680970) nanoparticles developed for biological applications. Extracts containing this compound have been utilized in the synthesis of these nanoparticles, leveraging the compound's fluorescent properties for use as fluorescent cell nanomarkers. This highlights the integration of this compound into nanoscale composite structures where its optical characteristics are key to the material's function. The source plant, Eysenhardtia polystachya, can also be considered a natural composite material from which this compound is derived. epa.gov However, the provided research does not elaborate on the role of this compound in enhancing the structural or bulk properties of synthetic composite materials beyond its contribution to fluorescence in specific nanoscale assemblies.

Electronic and Optoelectronic Properties of this compound-Based Materials

This compound itself exhibits photoluminescence. epa.gov A significant optoelectronic property of this compound-based materials stems from its oxidative conversion in slightly alkaline water to matlaline, a compound exhibiting strong blue fluorescence. This reaction yields a fluorescent product with a high emission quantum yield in aqueous environments. The fluorescence of matlaline is notably pH-dependent, switching between bright and dark states, which suggests potential for sensing applications.

Environmental Fate and Degradation Mechanisms of Coatline B

Environmental Distribution and Transport of Coatline B in Natural Systems

Specific, detailed research findings on the environmental distribution and transport of this compound in natural systems are not extensively documented in the provided search results. This compound originates from Eysenhardtia polystachya, a tree used traditionally to prepare infusions. This suggests its potential introduction into aquatic environments through natural leaching processes from the wood. However, the extent of its distribution in various environmental compartments (e.g., soil, water, air, sediment) and its transport mechanisms (e.g., leaching, runoff, atmospheric deposition) have not been clearly elucidated in the examined literature.

Biodegradation Pathways of this compound in Various Environmental Compartments

Abiotic Degradation Mechanisms of this compound (e.g., photolysis, hydrolysis, oxidation)

One notable abiotic degradation mechanism observed for this compound is its oxidative conversion in aqueous solutions, particularly under slightly alkaline conditions at room temperature. This reaction yields a fluorescent product known as Matlaline. This oxidative process is responsible for the characteristic blue emission observed in infusions made from Lignum nephriticum wood, which contains this compound.

The chemical transformation of this compound to Matlaline involves an intramolecular oxidation reaction. While the specific details regarding photolysis or hydrolysis rates and products for this compound were not found, the documented oxidation in alkaline water highlights one significant abiotic transformation pathway.

Remediation Strategies for this compound Contamination (if applicable)

Specific strategies for the remediation of this compound contamination in environmental matrices were not identified in the search results. Given the limited information on its environmental distribution and potential for widespread contamination, research focusing on dedicated remediation techniques for this specific compound does not appear to be prevalent in the examined literature.

Future Perspectives and Emerging Directions in Coatline B Research

Exploration of Novel and Sustainable Synthetic Methodologies for Coatline B Production

Current access to this compound primarily relies on extraction from natural sources, particularly Eysenhardtia polystachya. sigmaaldrich.comresearchgate.netacs.org While this provides the compound, the sustainability and scalability of this method for potential large-scale applications warrant the exploration of alternative synthetic strategies. Future research should focus on developing novel and sustainable synthetic methodologies. This could involve optimizing cultivation and extraction processes from plant sources to enhance yield and reduce environmental impact.

Furthermore, the complex structure of this compound, a C-glucosyl-α-hydroxydihydrochalcone, presents an interesting challenge for synthetic chemists. Developing efficient total or semi-synthetic routes could provide a more controlled and potentially scalable supply. Research in this area might explore biocatalytic approaches, utilizing enzymes involved in the plant's biosynthetic pathway to perform specific transformations. Flow chemistry techniques could also be investigated to enable continuous and more efficient synthesis. The development of green chemistry-aligned synthetic methods, minimizing waste generation and the use of hazardous substances, will be crucial for sustainable production.

Potential research areas in synthetic methodologies:

Research AreaDescriptionPotential Outcome
Optimized Plant ExtractionImproving efficiency and yield from natural sources.More sustainable and cost-effective isolation.
Biocatalytic SynthesisUtilizing enzymes for specific bond formations or modifications.Enantioselective and environmentally friendly routes.
Total/Semi-Synthesis DevelopmentDesigning convergent or linear synthetic pathways from simpler precursors.Scalable and controlled production.
Flow Chemistry ApplicationsImplementing continuous flow reactors for synthesis steps.Enhanced reaction control and efficiency.
Green Chemistry ApproachesDeveloping methods with reduced solvent use and waste production.Environmentally sustainable synthesis.

Uncharted Reactivity Profiles and Catalytic Functions of this compound

The most well-documented reactivity of this compound is its base-induced oxidation and intramolecular cyclization to form the fluorescent compound matlaline. researchgate.netacs.orgrsc.orgresearchgate.netucsb.edu However, the broader reactivity profile and potential catalytic functions of this compound remain largely uncharted. Future research should delve into exploring its behavior under a wider range of chemical conditions.

Investigations could focus on its reactivity with different classes of reagents, exploring potential transformations beyond the matlaline formation. Given its polyphenolic and glycosidic structure, this compound might exhibit antioxidant activity through radical scavenging or metal chelation, as suggested by its reported antioxidant properties. sigmaaldrich.comspringermedizin.demdpi.com Further studies are needed to fully elucidate the mechanisms of these activities and explore other potential redox behaviors.

Moreover, the possibility of this compound acting as a catalyst or ligand in chemical reactions warrants investigation. Flavonoids and related polyphenols have been shown to interact with metal ions and influence catalytic processes. Research could explore if this compound can catalyze specific organic transformations or act as a chiral ligand in asymmetric synthesis, given the stereogenic center at the α-hydroxy position. researchgate.net Understanding these uncharted reactivity profiles and potential catalytic roles could uncover novel applications for this compound in organic synthesis or materials science.

Potential research areas in reactivity and catalysis:

Research AreaDescriptionPotential Outcome
Diverse Reaction ConditionsStudying reactivity under varying pH, temperature, and atmospheric conditions.Identification of new transformation pathways.
Redox ChemistryDetailed investigation of antioxidant mechanisms and potential pro-oxidant behavior.Better understanding of biological and chemical stability.
Metal Chelation PropertiesStudying interactions with various metal ions.Potential for use in sensing or catalysis.
Catalytic ActivityExploring its ability to catalyze organic reactions.Development of new organocatalysts or ligands.
Stereoselective ReactionsInvestigating its potential as a chiral catalyst or ligand.Applications in asymmetric synthesis.

Application of Artificial Intelligence and Robotics in this compound Discovery and Materials Design

The complexity of natural product research and materials design makes this compound a suitable candidate for the application of advanced computational and robotic tools. Artificial intelligence (AI) and machine learning algorithms can be employed to predict new natural sources where this compound or structurally related compounds might be found, based on existing phytochemical databases and geographical data.

AI can also play a significant role in optimizing synthetic routes for this compound, predicting reaction outcomes, and identifying optimal reaction conditions. Furthermore, given the reported biological activities of this compound sigmaaldrich.comspringermedizin.demdpi.com, AI could be used for virtual screening to predict potential new biological targets or therapeutic applications. Computational methods have already been applied to screen flavonoids for activity against targets like the dengue NS2B/NS3 protease, indicating the potential for this approach with this compound. pjps.pk

Potential research areas using AI and Robotics:

Research AreaDescriptionPotential Outcome
Predictive Source IdentificationUsing AI to analyze biological and environmental data to find new sources.Discovery of novel or richer natural sources.
Synthesis Route OptimizationEmploying AI to design and optimize synthetic pathways.More efficient and high-yielding synthesis.
Virtual Biological ScreeningUsing AI to predict potential biological activities and targets.Identification of new therapeutic or biological applications.
Automated Extraction & PurificationUtilizing robotics to automate isolation procedures.Increased throughput and reproducibility.
High-Throughput Application TestingEmploying robotic platforms for rapid screening in various applications.Accelerated discovery and optimization of uses.

Interdisciplinary Research Synergies and Collaborative Opportunities for this compound Studies

Advancing the understanding and application of this compound necessitates strong interdisciplinary research synergies and collaborative efforts. The study of this compound naturally bridges botany, chemistry, and biology, but its potential extends to materials science, physics (due to its fluorescence), and computer science (for AI/robotics applications).

Collaborations between ethnobotanists and chemists can facilitate the identification of traditional uses of this compound-containing plants, providing valuable insights for modern pharmacological investigations. Chemists and biochemists can work together to fully elucidate the mechanisms behind its reported biological activities and explore new ones. Partnerships with materials scientists are crucial for developing novel fluorescent materials, biosensors, or bioimaging agents based on this compound and its derivatives like matlaline. sigmaaldrich.commdpi.com

Furthermore, collaboration with physicists specializing in fluorescence and photophysics can lead to a deeper understanding of the photophysical properties of this compound and matlaline, potentially leading to the design of new fluorophores with tailored properties. Integrating expertise from computer scientists in AI and robotics will be vital for accelerating discovery and development processes, as outlined in the previous section. pjps.pk Fostering these interdisciplinary connections and collaborative opportunities will be key to unlocking the full potential of this compound as a valuable natural product with diverse applications.

Potential interdisciplinary collaborations:

Disciplines InvolvedFocus AreaPotential Outcome
Botany, Ethnobotany, and ChemistryIdentifying traditional uses and new plant sources; optimizing extraction.Discovery of new applications; sustainable sourcing.
Chemistry, Biochemistry, and PharmacologyElucidating biological mechanisms; discovering new bioactivities.Development of this compound-based therapeutics or supplements.
Chemistry and Materials ScienceDeveloping fluorescent materials, sensors, and probes.Novel applications in diagnostics, imaging, and sensing.
Chemistry and PhysicsUnderstanding and manipulating fluorescence and photophysical properties.Design of improved or new fluorescent probes.
Chemistry, Computer Science, and RoboticsApplying AI for discovery and synthesis; automating research processes.Accelerated research pace; identification of unforeseen properties or applications.

Q & A

Q. How to align this compound research with ethical standards for animal studies?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Use the "3Rs" (Replacement, Reduction, Refinement) to minimize animal use.
  • Obtain institutional review board (IRB) approval and document compliance in publications .

Q. How to integrate this compound research into a broader theoretical framework (e.g., systems pharmacology)?

  • Methodological Answer :
  • Link findings to established theories (e.g., polypharmacology, network medicine).
  • Use conceptual frameworks like the "drug-target-disease" triad to contextualize results.
  • Collaborate with computational biologists to validate hypotheses in silico .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.